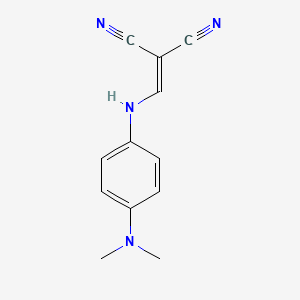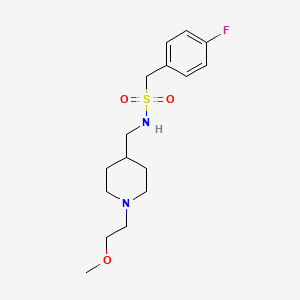
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound It features several functional groups, including chloro, trifluoromethyl, propanoyl, azetidine, and imidazolidine-dione
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step synthesis:
Formation of Intermediate: : The first step often involves the preparation of an intermediate compound, such as 4-Chloro-3-(trifluoromethyl)benzene, through chlorination and trifluoromethylation reactions.
Propanoyl Addition: : The intermediate is then reacted with propanoyl chloride under specific conditions (e.g., a catalyst like AlCl3) to introduce the propanoyl group.
Azetidine Ring Formation: : Next, an azetidine ring is constructed using appropriate reagents and catalysts.
Imidazolidine-Dione Synthesis: : Finally, the imidazolidine-2,4-dione structure is formed through a series of cyclization reactions.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale. Specific conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts are optimized for scalability and efficiency.
化学反応の分析
Types of Reactions
The compound undergoes various reactions:
Oxidation: : The presence of multiple functional groups allows oxidation reactions, potentially leading to derivatives with altered properties.
Reduction: : Reduction reactions can modify the compound's reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, replacing certain functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or CrO3 under controlled conditions.
Reduction: : Reducing agents such as LiAlH4 or NaBH4 in an inert atmosphere.
Substitution: : Reagents like alkyl halides, alcohols, or amines under appropriate conditions.
Major Products
The reactions can yield various products, including substituted derivatives and compounds with modified functional groups.
科学的研究の応用
Chemistry
The compound's unique structure makes it useful in studying reaction mechanisms and developing new synthetic pathways.
Biology
Medicine
Researchers are exploring its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Industry
In industrial chemistry, the compound may serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
作用機序
Effects
The compound exerts its effects through specific molecular interactions, which can include binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways
Potential targets include various enzymes and receptors involved in metabolic pathways or signaling cascades. The exact mechanism may involve inhibition or activation of these targets, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
3-(1-(3-(4-Chloro-phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(3-(Trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The presence of both chloro and trifluoromethyl groups distinguishes it from similar compounds
That’s the kind of deep dive that gets the chemistry nerds excited. Anything else you’d like me to break down?
特性
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)


![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)

![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2579767.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
